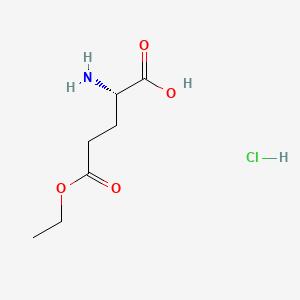

Ethyl glutamate hydrochloride

Description

Contextualization within Amino Acid Ester Biochemistry

Amino acid esters, such as ethyl glutamate (B1630785) hydrochloride, are compounds where the carboxylic acid group of an amino acid is converted into an ester. This modification is a cornerstone of peptide synthesis and the development of prodrugs. The esterification of L-glutamic acid to form its diethyl ester protects the carboxyl groups, which enhances stability and allows for controlled reactivity during chemical synthesis. leapchem.com This protection is crucial in multi-step syntheses of complex molecules, including peptides and their analogs, by enabling selective reactions at the amino group. leapchem.com

The hydrochloride salt form of these esters, like ethyl glutamate hydrochloride, generally enhances their solubility in water and other polar solvents, a desirable characteristic for many biochemical and pharmaceutical applications. cymitquimica.com This increased solubility facilitates its use in various synthetic protocols. leapchem.com The presence of the ester group also increases the lipophilicity of the amino acid derivative compared to its parent compound, which can influence its biological activity and absorption. cymitquimica.com

Overview of Glutamate Ester Derivatives in Contemporary Biochemical Research

Glutamate ester derivatives are instrumental in contemporary biochemical research, particularly in neuroscience and pharmaceutical development. Given that glutamate is a primary excitatory neurotransmitter, its derivatives are explored for their potential to modulate glutamate receptors and transporters. ontosight.ai This has significant implications for studying and potentially treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke, where glutamate signaling is often dysregulated. ontosight.ai

For instance, 4-ethylglutamic acid hydrochloride, a related derivative, is utilized as a research tool to investigate metabotropic glutamate receptors and their roles in neurological conditions. smolecule.com It acts as a selective antagonist for certain metabotropic glutamate receptor subtypes, which are involved in synaptic transmission and plasticity. smolecule.com This allows researchers to probe the function of these receptors and their downstream signaling pathways.

Furthermore, glutamate esters like diethyl L-glutamate hydrochloride serve as versatile intermediates in the synthesis of glutamate analogues for biochemical research, including studies on neurotransmitter systems. leapchem.com They are also employed in the development of prodrugs to improve the delivery and bioavailability of glutamic acid-based therapeutics. leapchem.com In the field of biotechnology, these derivatives can act as precursors for the enzymatic or microbial synthesis of modified amino acids. leapchem.com

Recent research has also explored the use of L-glutamic acid diethyl ester hydrochloride in the papain-catalyzed oligomerization to synthesize oligo(γ-ethyl L-glutamate). acs.org This demonstrates the utility of glutamate esters in creating novel biomaterials.

Historical Perspectives on the Study of Glutamate Hydrochlorides

The study of glutamate and its salts has a rich history. In 1866, Karl Heinrich Ritthausen first identified glutamic acid by treating wheat gluten with sulfuric acid. researchgate.netresearchgate.net However, the significant role of glutamate as a flavor enhancer was discovered much later. In 1907, Professor Kikunae Ikeda of Tokyo Imperial University began research to identify the savory component in kelp, which he named "umami." researchgate.netnih.gov By 1908, he had isolated and identified L-glutamic acid as the source of this taste. researchgate.netresearchgate.net

This discovery led to the industrial production of monosodium L-glutamate (MSG) in 1909 by Saburosuke Suzuki and Ikeda. researchgate.netnih.gov The initial production method involved treating vegetable proteins with hydrochloric acid to break down the peptide bonds. researchgate.netnih.gov From this protein hydrolysate, L-glutamic acid hydrochloride was isolated due to its relatively low solubility in concentrated hydrochloric acid, and it was then purified to produce MSG. researchgate.netcabidigitallibrary.org This extraction method, however, had technical limitations that restricted initial production volumes. researchgate.netnih.gov More efficient methods, such as chemical synthesis and fermentation, were developed in the mid-20th century. researchgate.netnih.gov

The preparation of d-glutamic acid hydrochloride from various sources, including the hydrolysis of proteins like gliadin and casein, was also an area of early research. orgsyn.org These historical methods laid the groundwork for the synthesis and study of a wide range of glutamate derivatives, including this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-2-12-6(9)4-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDUWQDSBRHBIP-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73270-47-0 | |

| Record name | L-Glutamic acid, 5-ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73270-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073270470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ethyl L-2-aminoglutarate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320Q96F2B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Derivatization Techniques for Analytical Characterization of Ethyl Glutamate Hydrochloride

Strategies for Chromatographic Analysis

Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of amino acid derivatives. However, the inherent properties of these molecules—low volatility and the absence of a strong chromophore—necessitate specific derivatization strategies. mdpi.comrsc.org

For GC-MS analysis, analytes must be volatile and thermally stable. frontiersin.org While ethyl glutamate (B1630785) hydrochloride already possesses an ethyl ester group, a common and effective strategy for analyzing amino acids involves a two-step derivatization process to cap all polar functional groups. mdpi.comdntb.gov.ua

The first step is often an esterification of any free carboxylic acid groups. In the case of ethyl glutamate hydrochloride, the α-carboxylic acid group is available for this reaction. This is typically achieved by heating the sample in an acidic alcohol solution, such as 2 M hydrochloric acid (HCl) in methanol (B129727) or butanol. mdpi.comd-nb.info This reaction converts the remaining carboxylic acid to its corresponding methyl or butyl ester. mdpi.com

The second step is acylation, which targets the primary amino group (-NH2). A highly reactive and non-selective acylation reagent, such as pentafluoropropionic anhydride (B1165640) (PFPA) in a solvent like ethyl acetate (B1210297), is used. mdpi.comnih.gov This reaction forms a stable N-pentafluoropropionyl derivative. mdpi.com The resulting molecule, a fully derivatized diester-amide, is significantly more volatile and suitable for GC separation and subsequent mass spectrometric detection. mdpi.com This two-step derivatization is a robust method for the reliable quantitative measurement of amino acids in various biological samples. dntb.gov.ua

Table 1: Typical Two-Step Derivatization Protocol for GC-MS Analysis of Amino Acids

| Step | Reagent | Typical Conditions | Target Functional Group(s) | Reference |

| 1. Esterification | 2 M HCl in Methanol (CH₃OH) | 60-80 °C for 30-60 min | Carboxyl (-COOH) | mdpi.commdpi.com |

| 2. Acylation | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate | 65 °C for 30 min | Amino (-NH₂), Hydroxyl (-OH) | dntb.gov.uanih.gov |

HPLC is a standard method for amino acid analysis, often employing post-column derivatization to allow for detection by UV-Vis or fluorescence detectors. myfoodresearch.com This approach has the advantage of derivatizing the analyte after it has been separated from interfering substances in the sample matrix. myfoodresearch.com For this compound, which lacks a natural chromophore, this step is essential for sensitive detection. rsc.org

Two of the most common reagents for post-column derivatization of amino acids are ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA).

Ninhydrin: This is a classic derivatizing agent used in automated amino acid analyzers. nih.gov Ninhydrin reacts with the primary amino group of ethyl glutamate at an elevated temperature to produce a deep purple-colored compound known as Ruhemann's purple, which is detected by a UV-Vis detector at 570 nm. nih.gov

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. myfoodresearch.com These derivatives are detected with high sensitivity using a fluorescence detector. myfoodresearch.com

Table 2: Common Post-Column Derivatization Reagents for HPLC Analysis of Amino Acids

| Reagent | Detection Method | Target Functional Group | Key Features | Reference |

| Ninhydrin | UV-Vis Absorbance (570 nm) | Primary Amine | Classic, robust colorimetric reaction | nih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence | Primary Amine | High sensitivity, rapid reaction | myfoodresearch.com |

Chemical Reaction Kinetics and Stability of Derivatized Products

The efficiency and reliability of any derivatization method depend on the reaction kinetics and the stability of the resulting products. These factors are influenced by conditions such as temperature, reaction time, and the pH of the medium.

For the GC-MS derivatization described, the esterification step with methanolic HCl at 80°C typically requires about 60 minutes for a high yield. mdpi.com The subsequent acylation with the highly reactive PFPA is much faster, requiring only about 30 minutes at 65°C. dntb.gov.ua However, the stability of the derivatives can be a concern. Under the acidic conditions of esterification, some amino acid structures can be unstable; for instance, glutamic acid can partially cyclize to form pyroglutamic acid (pGlu). frontiersin.orgnih.gov The peak area of pGlu formed from γ-glutamyl peptides reaches a maximum after about 25 minutes of esterification at 80°C, and with longer reaction times, it can hydrolyze back to glutamic acid. nih.gov The pentafluoropropionyl amide derivatives are generally stable, though the mixed anhydrides formed if the carboxylic group reacts with PFPA are not stable towards water. mdpi.com

In HPLC derivatization, reaction kinetics are also critical. When using 2,4-dinitro-1-fluorobenzene (DNFB) as a pre-column reagent, the reaction proceeds much more rapidly at 60°C, finishing in under 40 minutes, compared to several hours at room temperature. nih.gov For the derivatization of ethyl carbamate (B1207046) with 9-xanthydrol (9-XA), the reaction kinetics are highly dependent on the acidity of the medium. rsc.org In a strongly acidic environment (1.5 M HCl), a quantitative reaction is achieved within 30 minutes at room temperature, and the resulting derivative is stable for at least five days. rsc.org In contrast, using a less acidic buffer results in a much slower, incomplete reaction. rsc.org This highlights the importance of optimizing and controlling reaction conditions to ensure complete derivatization and product stability for accurate quantification.

Methodological Development for Isotopic Labeling Studies in Analytical Contexts

Isotope dilution mass spectrometry is a gold-standard technique for quantitative analysis, relying on the use of stable, isotopically labeled internal standards. oup.com These standards are chemically identical to the analyte but have a different mass, allowing for correction of sample loss during preparation and variations in instrument response. oup.com Methodological developments have focused on creating these labeled analogs for amino acids like ethyl glutamate.

For GC-MS applications, a common approach is to perform the esterification step using a deuterated alcohol. mdpi.comdntb.gov.ua For example, reacting the analyte with 2 M HCl in tetradeutero-methanol (CD₃OD) instead of regular methanol (CH₃OH) generates a deuterium-labeled methyl ester. nih.govresearchgate.net This labeled standard can then be combined with the sample, and both are subjected to the subsequent acylation step with PFPA. mdpi.com The mass spectrometer can then distinguish between the analyte and the heavier, deuterated internal standard.

For LC-MS, chemical isotope labeling involves using a derivatization reagent that is available in both light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic forms. acs.org For instance, dansyl chloride is a common labeling reagent for amines and phenols. acs.org A pooled control sample can be labeled with ¹³C-dansyl chloride, while individual samples are labeled with ¹²C-dansyl chloride. acs.org The samples are then mixed, and the ratio of the peak intensities of the light to heavy labeled analyte provides accurate relative quantification. acs.org Similar strategies using other labeling reagents can be applied to this compound to enable high-coverage and precise quantitative profiling in complex biological samples. acs.org

Table 3: Examples of Isotopic Labeling Strategies for Mass Spectrometry

| Technique | Labeling Reagent/Method | Isotope | Application | Reference |

| GC-MS | 2 M HCl in Tetradeutero-methanol (CD₃OD) | ²H (Deuterium) | Creates a deuterated ester internal standard | mdpi.comnih.gov |

| LC-MS | ¹³C-Dansyl Chloride | ¹³C | Differential labeling for relative quantification | acs.orgacs.org |

Biochemical and Enzymatic Transformations Involving Ethyl Glutamate Hydrochloride

Modulation of Specific Enzyme Activities in Experimental Systems

As a derivative of the crucial amino acid L-glutamate, ethyl glutamate (B1630785) hydrochloride can influence various enzymatic pathways central to metabolism and neurotransmission.

L-glutamic acid diethyl ester hydrochloride (GDE) has been identified as an inhibitor of glutamic acid decarboxylase (GAD). biosynth.com GAD is the enzyme responsible for catalyzing the decarboxylation of glutamate to form gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. The inhibitory action of GDE on this enzyme highlights its potential to modulate the balance between excitatory (glutamate-driven) and inhibitory (GABA-driven) neurotransmission. biosynth.com While GDE is recognized for this inhibitory role, it shows little evidence of being an antagonist for post-synaptic excitatory amino acid receptors like AMPA, Kainate, and NMDA receptors in the rat neocortex. nih.gov

Glutamine synthetase (GS) is a critical enzyme in nitrogen metabolism, catalyzing the ATP-dependent condensation of glutamate and ammonia (B1221849) to form glutamine. nih.govd-nb.info The enzyme's activity is intricately linked to conformational changes induced by substrate binding. core.ac.uk L-glutamate, the parent compound of ethyl glutamate hydrochloride, binds to the active site of GS, causing significant structural reorganization. nih.gov

Studies on glutamine synthetase from various sources, including Phaseolus aureus (mung bean), have shown that the binding of substrates protects the enzyme from inhibition, indicating a distinct conformational state. core.ac.ukias.ac.in For instance, the simultaneous presence of glutamate and ATP provides protection against antibody-mediated inhibition, a phenomenon not observed when either substrate is present alone. core.ac.uk This suggests a synergistic binding mechanism where the substrates induce a conformational change that shields critical epitopes. The Km values for glutamate, ATP, and hydroxylamine (B1172632) in mung bean GS have been determined to be 2.5 mM, 1 mM, and 0.5 mM, respectively. core.ac.uk As a close structural analog, this compound would interact with the same glutamate-binding pocket, potentially acting as a competitive inhibitor or a substrate for the enzyme.

| Substrate | Km Value (mM) | Reference |

|---|---|---|

| Glutamate | 2.5 | core.ac.uk |

| ATP | 1 | core.ac.uk |

| Hydroxylamine | 0.5 | core.ac.uk |

Glutamate dehydrogenase (GDH) catalyzes the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia, linking amino acid and carbohydrate metabolism. nih.govnih.gov This enzymatic reaction is fundamental to both anabolic and catabolic pathways. nih.gov The biocatalytic applications of GDH are explored in various fields. One notable example is its use in biosensors, where it participates in a cascade reaction to detect other molecules. researchgate.net For instance, an amperometric biosensor for ethyl carbamate (B1207046) utilizes urethanase to produce ammonia, which then becomes a substrate for GDH. In this system, GDH catalyzes the conversion of ammonia and α-ketoglutarate into L-glutamate, allowing for electrochemical detection. researchgate.net

While direct studies on this compound as a substrate for GDH are limited, its structure suggests it would act as a competitive inhibitor, blocking the active site and preventing the binding of L-glutamate. The biocatalytic function of GDH is highly dependent on pH, with optimal ranges varying for oxidative deamination (pH 9.8-11) and reductive amination (pH 8.5-9.0). google.com

Participation in Oligopeptide and Polypeptide Formation

This compound serves as a monomer for the synthesis of polypeptides, a transformation facilitated by specific enzymes under controlled conditions.

Diethyl L-glutamate hydrochloride can be used as a substrate for the synthesis of oligo(γ-ethyl-L-glutamate) through oligomerization catalyzed by the protease papain. chemicalbook.comottokemi.comsigmaaldrich.comsigmaaldrich.com This reaction is both rapid and regioselective. acs.orgacs.org Research has shown that this oligomerization can be conducted efficiently in a phosphate (B84403) buffer at 40°C. acs.orgacs.org The process is remarkably fast; for instance, with a 0.5 M substrate concentration, yields can reach approximately 70% in just 5 minutes and over 80% within 20 minutes. acs.orgwixsite.com

The reaction proceeds well over a broad pH range from 5.5 to 8.5, with the primary role of the phosphate buffer being pH control rather than influencing the reaction through salt interactions. acs.orgacs.org The resulting product, oligo(γ-ethyl-L-glutamate), precipitates from the solution, and analysis via MALDI-TOF mass spectrometry shows that the predominant species have a degree of polymerization (DP) of 8 and 9. acs.org

| Reaction Time (minutes) | Yield of Oligo(γ-ethyl-L-glutamate) (%) | Reference |

|---|---|---|

| 5 | 70 ± 4 | acs.org |

| 10 | 78 ± 4 | acs.org |

| 20 | 81 ± 5 | acs.org |

The ester bonds in this compound are susceptible to hydrolysis, a reaction that can be catalyzed by enzymes in biological systems. Hydrolases, such as esterases and lipases, are known to facilitate the cleavage of ester bonds under mild, near-neutral pH conditions. uoa.gr

Studies comparing the enzymatic hydrolysis of different diesters of Z-L-glutamic acid by pig liver esterase (PLE) have demonstrated selectivity. For example, when presented with diesters containing both allyl and ethyl ester groups, PLE shows a preference for hydrolyzing the allyl ester, regardless of whether it is in the α- or γ-position. uoa.gr The rate of hydrolysis is also influenced by the specific amino acid moiety in amino acid ester prodrugs. The hydrolysis of glycine (B1666218) ester prodrugs, for instance, is significantly faster than that of corresponding glutamate ester prodrugs in biological media like bovine serum and cerebrospinal fluid. nih.gov This difference is attributed to steric factors, with the smaller glycine promoiety presenting less hindrance to nucleophilic attack on the ester bond. nih.gov Furthermore, the rate of ester hydrolysis is pH-dependent, with reaction kinetics varying based on the pH of the aqueous environment. science.gov

Mechanistic Investigations of Ethyl Glutamate Hydrochloride in Non Clinical Biological Systems

Influence on Neurotransmitter Systems in Experimental Models

Impact on Glutamatergic Neurotransmission Pathways in Non-Clinical Models

Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a multitude of brain functions. nih.govahajournals.org The glutamatergic system involves the release of glutamate from presynaptic neurons, its interaction with ionotropic and metabotropic receptors on postsynaptic neurons, and its subsequent removal from the synaptic cleft by excitatory amino acid transporters (EAATs). nih.govscispace.comjneurosci.org This intricate process is vital for maintaining normal neuronal communication and plasticity. researchgate.net

Ethyl glutamate hydrochloride, as a derivative of glutamic acid, is studied for its potential to modulate these pathways. Research in this area often investigates how such compounds might influence the various components of glutamatergic neurotransmission, including receptor activity and glutamate uptake. nih.govbiosynth.com The modulation of glutamatergic signaling is a significant area of research for understanding various neurological processes. scispace.comresearchgate.net

Effects on Locomotor Activity in Rodent Models

Studies in rodent models have been employed to understand the behavioral effects of compounds that interact with the glutamatergic system. Locomotor activity is a key behavior assessed in these models. For instance, L-glutamic acid diethyl ester hydrochloride (a related compound) has been shown to decrease locomotor activity in rats. biosynth.com The glutamatergic system plays a role in controlling locomotor function, and various animal models are used to investigate this relationship. nih.govfrontiersin.org For example, the 6-hydroxydopamine (6-OHDA)-lesioned rat is a classic model used in Parkinson's disease research to assess motor behavior. nih.gov

| Compound | Animal Model | Observed Effect on Locomotor Activity | Reference |

|---|---|---|---|

| L-Glutamic acid diethyl ester hydrochloride | Rats | Decrease | biosynth.com |

Studies on Neuronal Viability in Cerebellar Purkinje Neurons

The cerebellum, and specifically its Purkinje neurons, are critical for motor coordination and learning. jneurosci.org Research has investigated the effects of glutamatergic compounds on the viability of these neurons. L-glutamic acid diethyl ester hydrochloride has been reported to cause neuronal death in cerebellar Purkinje neurons in experimental models. biosynth.com The viability and firing patterns of Purkinje neurons are sensitive to glutamatergic signaling and can be altered by various substances. nih.govnih.gov Dysregulation of these neurons is implicated in several neurodegenerative conditions. jneurosci.orguzh.ch

Cellular and Molecular Responses In Vitro

Effect on Cell Growth and Proliferation

In vitro studies have explored the influence of ethyl glutamate on fundamental cellular processes. Ethyl glutamate has been identified as an amino acid derivative that can promote cell growth. medchemexpress.com Glutamate and its metabolic pathways are known to be involved in the proliferation and survival of various cell types, including neural progenitor cells and endothelial cells. researchgate.netnih.govsci-hub.se For example, the metabolism of glutamine to glutamate is essential for the proliferation of human endothelial cells. sci-hub.se

| Compound/Metabolite | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Ethyl glutamate | Not specified | Promotes cell growth | medchemexpress.com |

| Glutamate | Neural progenitor cells | Regulates proliferation, migration, differentiation, and survival | researchgate.net |

| Glutamine (metabolized to glutamate) | Human endothelial cells | Stimulates proliferation and migration | sci-hub.se |

Modulation of Adenosine Triphosphatase (ATPase) Activities in Synaptic Membranes

Adenosine triphosphatases (ATPases) are enzymes crucial for cellular energy and ion transport. In the nervous system, Na+, K+-ATPase is vital for maintaining the ion gradients necessary for neuronal excitability and neurotransmitter uptake. nih.gov Studies on synaptic membranes from the rat cerebral cortex have shown that L-glutamic acid can influence the activity of both Na+, K+-ATPase and Mg2+-ATPase. mdpi.com Specifically, L-glutamic acid was found to have a positive nonspecific effect on Mg2+-ATPase activity and also influenced total ATPase activity. mdpi.com The activity of glutamate transporters is functionally coupled to Na+, K+-ATPase, highlighting the intricate relationship between neurotransmitter dynamics and cellular energy metabolism. nih.gov

| Enzyme | Observed Effect of L-Glutamic Acid | Reference |

|---|---|---|

| Mg2+-ATPase | Nonspecific increase in activity | mdpi.com |

| Total ATPase | Nonspecific increase in activity | mdpi.com |

Alterations in Acetylcholinesterase (AChE) Activity in Vitro

In vitro studies using cerebellar slices from 8-day-old rats have demonstrated that glutamate can modulate acetylcholinesterase (AChE) activity. The application of glutamate in two distinct concentration ranges, specifically 10⁻⁶ to 10⁻⁸ M and 1 to 3 x 10⁻³ M, resulted in a significant increase in AChE activity. nih.gov This effect was notably absent in cerebellar slices from older rats (7 weeks old) and in cerebral cortical slices from rats of either age group, suggesting a specific regulatory role in the early postnatal cerebellum. nih.gov

The involvement of glutamate receptors in this process was investigated using glutamic acid diethyl ester, which acted as an antagonist. The introduction of glutamic acid diethyl ester effectively blocked the stimulatory effect of glutamate on AChE activity at both concentration ranges. nih.gov This finding suggests that the regulation of AChE activity by glutamate is mediated by quisqualate-sensitive glutamate receptors. nih.gov Further investigation into the signaling pathway indicated that cyclic GMP might be a mediator, as its application also increased AChE activity. nih.gov

Influence on Electrokinetic Properties of Synaptosomes

The electrokinetic properties of synaptosomes, which are isolated nerve terminals, are crucial indicators of their surface physicochemical state and functional integrity. Studies on the electrokinetic behavior of synaptosomes provide insights into the functioning of synapses and synaptic plasticity. mdpi.com The surface electric charge of synaptosomes is a key parameter, which, in conjunction with ions in the surrounding aqueous solution, forms a double electric layer that influences the local electric field. mdpi.com

In vitro measurements at pH 7.2 revealed that synaptosomes possess a negative zeta potential. Immediately after isolation (1-4 hours), the zeta potential was measured at ζ = -19.0 mV. mdpi.com This negative potential was largely maintained during in vitro aging, with values of ζ = -21.1 mV at 17-22 hours and ζ = -21.0 mV at 41-47 hours post-isolation. mdpi.com The application of L-glutamate has been shown to influence these surface properties. mdpi.com Given that glutamic acid diethyl ester functions as a glutamate antagonist by blocking quisqualate-sensitive glutamate receptors, it is inferred that it would counteract the effects of glutamate on the electrokinetic parameters of synaptosomes. nih.gov

Antibacterial Effects and Influence on Bacterial Biofilm Formation of Glutamic Acid Diethyl Ester Hydrochloride in Vitro

Glutamic acid diethyl ester hydrochloride (GLADE) has been evaluated for its potential antibacterial and anti-biofilm properties against several clinically relevant Gram-positive and Gram-negative bacterial strains. nih.govnih.gov

Antibacterial Activity

The antibacterial efficacy of GLADE was determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov Compared to glutamic acid (GLA), glutamine (GLN), and monosodium glutamate (MSG), GLADE demonstrated the most promising antibacterial results against all tested strains. nih.gov GLN showed no inhibitory capacity at the highest tested concentration, while GLA and MSG showed limited or higher concentration-dependent inhibition. nih.gov In contrast, GLADE exhibited significant bacteriostatic and bactericidal properties. nih.govmdpi.com

The MIC values for GLADE were 12.75 mg/mL for Staphylococcus aureus and Candida albicans, and 25.5 mg/mL for Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, and Enterococcus faecalis. nih.gov The MBC values were 25.5 mg/mL for S. aureus and C. albicans, and 51 mg/mL for the remaining strains, indicating satisfactory bactericidal activity. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Glutamic Acid Diethyl Ester Hydrochloride (GLADE)

| Bacterial Strain | Type | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 12.75 nih.gov | 25.5 nih.gov |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 25.5 nih.gov | 51 nih.gov |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 25.5 nih.gov | 51 nih.gov |

| Escherichia coli (ATCC 25922) | Gram-negative | 25.5 nih.gov | 51 nih.gov |

| Salmonella typhimurium (ATCC 14028) | Gram-negative | 25.5 nih.gov | 51 nih.gov |

Influence on Bacterial Biofilm Formation

Biofilm formation is a critical factor in bacterial persistence and resistance. researchgate.net The influence of GLADE on biofilm formation was assessed using the crystal violet method. nih.govnih.gov The results, presented as a Δ-Index (the ratio between the sample mean extinction and the positive control mean extinction), showed a concentration-dependent effect of GLADE on the biofilm-forming capacity of the tested bacterial strains. nih.gov These findings highlight GLADE as a compound with potential for further investigation and structural optimization to enhance its antibacterial and anti-biofilm activities. nih.govmdpi.com

Advanced Analytical Characterization Methods for Ethyl Glutamate Hydrochloride

High-Resolution Chromatographic Separations

Chromatographic techniques are central to the analysis of ethyl glutamate (B1630785) hydrochloride, enabling its separation from impurities, isomers, and other components in a mixture. High-resolution methods are particularly crucial for ensuring the quality and purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like ethyl glutamate hydrochloride. The optimization of HPLC parameters is critical to achieve efficient separation, particularly for resolving it from its optical isomers or other related amino acid derivatives. google.commyfoodresearch.com

Key parameters for optimization include the choice of stationary phase, mobile phase composition, pH, and column temperature. scienceopen.comusp.br For chiral separations, specialized columns, such as those with a silica (B1680970) gel stationary phase bonded to a chiral selector, are often employed. google.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.commdpi.com The pH of the mobile phase is a crucial factor as it influences the ionization state of the amino and carboxyl groups, thereby affecting retention time and peak shape. scienceopen.com A patent for the separation of the closely related L-glutamic acid diethyl ester hydrochloride from its optical isomer highlights the use of a perchloric acid solution-acetonitrile mobile phase with a chiral column, achieving excellent resolution. google.com

Detailed research findings indicate that gradient elution, where the mobile phase composition is changed over the course of the analysis, can improve peak symmetry and sensitivity for glutamine derivatives. scirp.org UV detection is commonly used, often at wavelengths around 210-220 nm where the molecule absorbs light, although derivatization may be required if higher sensitivity is needed. acs.org

Table 1: Example of Optimized HPLC Parameters for Chiral Separation of L-Glutamic Acid Diethyl Ester Hydrochloride Data derived from a patented method for a closely related compound. google.com

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel Chiral Column | Enables the separation of optical isomers (enantiomers). |

| Mobile Phase | Aqueous Perchloric Acid - Acetonitrile | Reversed-phase solvent system providing good separation. Perchloric acid acts as an ion-pairing agent and controls pH. |

| Retention Time (L-isomer) | ~9.5 min | Indicates the time taken for the target compound to elute under the specified conditions. |

| Retention Time (D-isomer) | ~8.0 min | The difference in retention time from the L-isomer allows for quantification. |

| Resolution | >1.5 | A resolution value greater than 1.5 indicates a complete or baseline separation between the two isomer peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. d-nb.infonih.gov Since this compound is a polar and non-volatile salt, chemical derivatization is an essential prerequisite for its analysis by GC-MS. sigmaaldrich.comnih.gov This process converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives.

A common two-step derivatization procedure involves:

Esterification: The carboxyl groups are converted to methyl or ethyl esters, for example, by reacting with 2 M HCl in methanol. nih.govmdpi.com

Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com

This process yields a derivative, such as a methyl ester-pentafluoropropionyl derivative, which is sufficiently volatile and thermally stable for GC analysis. nih.gov The resulting derivatives are then separated on a capillary column, typically with a non-polar or semi-polar stationary phase like (5%-phenyl)-methylpolysiloxane. frontiersin.org The mass spectrometer fragments the eluted derivatives in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. Selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes can be used for highly sensitive and specific quantification. nih.govfrontiersin.org This comprehensive profiling is invaluable for detecting trace impurities and confirming the compound's identity.

Table 2: Typical GC-MS Derivatization and Analysis Workflow for Amino Acid Derivatives Based on established methods for amino acid analysis. nih.govnih.govfrontiersin.org

| Step | Procedure | Purpose |

|---|---|---|

| Derivatization 1 (Esterification) | React sample with 2 M HCl in Methanol at 80°C. | Converts the carboxylic acid group to a volatile methyl ester. |

| Derivatization 2 (Acylation) | React with Pentafluoropropionic Anhydride (PFPA) in ethyl acetate (B1210297) at 65°C. | Converts the primary amine group to a stable, volatile amide. |

| GC Separation | Inject derivative onto a (5%-phenyl)-methylpolysiloxane column with a temperature gradient (e.g., 100°C to 290°C). | Separates the derivatized analyte from other components based on boiling point and polarity. |

| MS Detection | Electron Impact (EI) ionization followed by mass analysis (e.g., quadrupole). | Fragments the molecule to produce a characteristic mass spectrum for identification and quantification. |

Spectroscopic and Spectrometric Structural Elucidation

Spectroscopic and spectrometric methods provide direct information about the molecular structure, bonding, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. acs.org Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom.

For the closely related L-glutamic acid diethyl ester hydrochloride, ¹H NMR spectra in D₂O show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the glutamate backbone protons. The ¹³C NMR spectrum provides complementary data, with distinct peaks for the carbonyl carbons of the ester groups and the carbons of the aliphatic chain.

Beyond simple structure confirmation, advanced NMR techniques are used for detailed conformational analysis, studying the three-dimensional arrangement of the molecule in solution. rsc.orgnih.govnih.gov The analysis of coupling constants (J-values) between adjacent protons provides information about dihedral angles, which define the molecule's rotational conformation. nih.gov Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, further constraining the possible solution-state conformations. researchgate.net This is crucial as the molecule's conformation is influenced by factors like steric effects and electrostatic interactions and is directly related to its biological activity. rsc.orgnih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for L-Glutamic Acid Diethyl Ester Hydrochloride in D₂O Data for a closely related compound.

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -OCH₂CH₃ | 4.20 | Quartet (q) |

| α-CH | 3.40 | Multiplet (m) | |

| -CH₂- (backbone) | 2.40–2.10 | Multiplet (m) | |

| -OCH₂CH₃ | 1.30 | Triplet (t) | |

| ¹³C NMR | C=O (ester) | 173.5, 172.8 | Singlet |

| -OCH₂ | 60.1 | Singlet | |

| α-C | 53.2 | Singlet | |

| -CH₃ | 14.0 | Singlet |

While standard mass spectrometry is used for the analysis of the monomeric this compound, advanced techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are invaluable for characterizing polymers derived from it, such as poly(glutamic acid). researchgate.netrsc.org MALDI-TOF is a soft ionization technique that allows for the analysis of large macromolecules with minimal fragmentation. sigmaaldrich.comnih.gov

In MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated into a time-of-flight analyzer. frontiersin.org The instrument measures the time it takes for ions to reach the detector, which is proportional to their mass-to-charge ratio. This technique can resolve individual polymer chains (n-mers) within a distribution, providing detailed information on:

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer unit. researchgate.net

End-Group Analysis: The absolute mass of the peaks allows for the identification of the chemical groups at the ends of the polymer chains. nih.gov

Research on poly(γ-glutamic acid) has shown that MALDI-TOF MS can clearly identify a series of peaks separated by 129.1 Da, corresponding to the glutamic acid repeating unit. researchgate.net

Isotopic Tracing in Metabolic Flux and Turnover Studies

Isotopic tracing is a powerful methodology used to track the metabolic fate of compounds within a biological system. frontiersin.orgnih.gov By replacing atoms in a molecule with their stable isotopes (e.g., ¹³C for carbon, ¹⁵N for nitrogen), researchers can follow the transformation of the labeled compound through metabolic pathways. creative-proteomics.com While studies may not use this compound directly as a tracer, the extensive use of isotopically labeled glutamine and glutamate provides a clear framework for how its metabolic activity could be assessed. nih.gov

In a typical experiment, cells or organisms are supplied with a labeled substrate, such as [U-¹³C₅]glutamine or [¹⁵N]glutamate. nih.govnih.gov Over time, the labeled atoms are incorporated into various downstream metabolites. Analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) are then used to measure the isotopic enrichment and distribution (isotopologue distribution) in these metabolites. frontiersin.orgembopress.org

This data is then used in Metabolic Flux Analysis (MFA), a computational method that uses the labeling patterns to calculate the rates (fluxes) of reactions throughout a metabolic network. nih.govembopress.org Such studies have established glutamate as a central node in carbon and nitrogen metabolism, linking the TCA cycle with amino acid biosynthesis. embopress.orgnih.gov For instance, tracing ¹³C from glucose or ¹⁵N from ammonia (B1221849) into the glutamate pool can reveal the relative activities of glycolysis, the TCA cycle, and nitrogen assimilation pathways. nih.govdiva-portal.org This approach allows for a dynamic and quantitative understanding of cellular metabolism, providing insights that are unattainable through simple concentration measurements.

Future Research Directions and Theoretical Considerations

Exploration of Undiscovered Biochemical Roles and Pathways

Ethyl glutamate (B1630785) hydrochloride, as a derivative of the pivotal amino acid L-glutamic acid, presents a frontier for exploring novel biochemical functions and metabolic routes. While the roles of glutamate are extensively documented, the introduction of an ethyl ester group may significantly alter its metabolic fate, transport, and interaction with cellular machinery. Future research is poised to investigate how this modification influences its participation in, or deviation from, established glutamate pathways.

Glutamate is a central node in cellular metabolism, serving as a key intermediate in the citric acid cycle and amino acid transamination. wikipedia.org It is a precursor for the synthesis of various critical metabolites, including other amino acids like L-proline and L-arginine, as well as the inhibitory neurotransmitter γ-aminobutyrate (GABA). nih.govnih.gov The metabolic versatility of glutamate is vast, involving numerous enzymes and regulatory molecules that control its synthesis and degradation. nih.govresearchgate.net

The primary focus for future exploration will be to determine if ethyl glutamate acts as a prodrug of L-glutamate, being hydrolyzed by cellular esterases to release the parent amino acid, or if it possesses intrinsic biological activities. It is known that ethyl glutamate can promote cell growth, but the specific pathways mediating this effect remain to be elucidated. medchemexpress.com Research could investigate whether ethyl glutamate interacts uniquely with glutamate receptors or transporters, potentially with altered affinity or selectivity due to the ethyl moiety. Furthermore, its role as a potential building block in nonribosomal peptide synthesis or its involvement in novel post-translational modifications of proteins are unexplored avenues. nih.gov The possibility that ethyl glutamate could be a substrate for a different set of enzymes, leading to the formation of novel metabolites with unique biological functions, warrants significant investigation.

| Research Question | Potential Pathway/Role | Rationale |

| Is ethyl glutamate a prodrug? | Hydrolysis by cellular esterases to release L-glutamate. | The ester linkage is a common target for endogenous esterase activity, which would release the well-known active molecule, L-glutamate. |

| Does it have unique receptor interactions? | Direct binding to ionotropic (e.g., NMDA) or metabotropic glutamate receptors with altered affinity/selectivity. | The ethyl group could modify the steric and electronic properties of the molecule, affecting its fit and interaction with receptor binding pockets. wikipedia.orgnih.gov |

| What is its metabolic fate? | Entry into unique catabolic or anabolic pathways distinct from glutamate. | The ethyl ester may prevent recognition by typical glutamate-metabolizing enzymes, shunting it towards alternative enzymatic processes. nih.gov |

| Can it be used in biosynthesis? | Incorporation into secondary metabolites or peptides by nonribosomal peptide synthetases. | The structural similarity to glutamate makes it a candidate for biosynthetic pathways that utilize amino acid building blocks. nih.gov |

Development of Advanced Probes for Receptor Binding Studies in Experimental Models

The development of sophisticated molecular probes derived from ethyl glutamate hydrochloride could significantly advance the study of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. wikipedia.orgnih.gov Dysregulation of NMDA receptor function is implicated in numerous neurological disorders, making it a key target for molecular imaging and pharmacological research. nih.gov

Future efforts could focus on synthesizing ethyl glutamate analogs tagged with imaging agents, such as radioisotopes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or fluorescent moieties for optical imaging. The ethyl ester group provides a convenient chemical handle for attaching these labels without modifying the core amino acid structure that is critical for receptor recognition.

Strategies for developing PET and SPECT probes for NMDA receptors have historically involved modifying receptor antagonists. nih.gov An ethyl glutamate-based probe would offer a different approach, potentially imaging the agonist binding site directly. For instance, labeling ethyl glutamate with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) could create PET tracers to quantify the density and occupancy of glutamate binding sites in the living brain. This would be invaluable for understanding the pathophysiology of diseases and for assessing the efficacy of new drugs targeting the NMDA receptor. nih.gov

Furthermore, fluorescently labeled ethyl glutamate derivatives could be used in in vitro and ex vivo models, such as cell cultures and brain slices, to visualize receptor distribution and dynamics with high spatial resolution using techniques like laser scanning confocal microscopy. dur.ac.uk These probes could help elucidate the specific localization of glutamate binding on different NMDA receptor subunit assemblies (e.g., those containing GluN2A vs. GluN2B subunits), which exhibit distinct spatial and temporal expression patterns in the central nervous system. nih.gov

| Probe Type | Imaging Modality | Potential Application | Key Research Goal |

| Radiolabeled Ethyl Glutamate (e.g., [¹¹C]ethyl glutamate) | PET | In vivo imaging of NMDA receptor agonist binding sites in the brain. | Quantify receptor density and drug occupancy in neurological disorders. nih.gov |

| Fluorescent Ethyl Glutamate | Confocal Microscopy | High-resolution visualization of receptor localization and trafficking in neuronal cultures. | Study the dynamics of glutamate binding at the cellular and subcellular level. dur.ac.uk |

| Biotinylated Ethyl Glutamate | Histochemistry/Avidin-based detection | Mapping the distribution of glutamate binding sites in tissue sections. | Confirm NMDA receptor localization and specificity of binding. dur.ac.uk |

| Gadolinium-chelated Ethyl Glutamate | MRI | Development of targeted contrast agents for molecular MRI of NMDA receptors. | Enhance the detection of neuronal transmission non-invasively. dur.ac.uk |

Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful theoretical tools for predicting and understanding the interactions of this compound at the atomic level. These methods can provide critical insights into its structure-function relationships, guiding future experimental research and drug design efforts.

Molecular docking studies can be employed to simulate the binding of ethyl glutamate to the active sites of various glutamate receptors (e.g., NMDA, AMPA) and metabolic enzymes. By comparing the calculated binding affinities and conformations of ethyl glutamate with those of endogenous L-glutamate, researchers can hypothesize how the ethyl ester modification impacts molecular recognition. Such studies have been used to evaluate other glutamic acid derivatives for their biological potential. semanticscholar.org The existing crystal structure of the related compound, γ-ethyl-l-glutamate N-carboxy anhydride (B1165640), provides valuable geometric parameters that can inform the creation of accurate models for these simulations. nih.govresearchgate.net

Molecular dynamics (MD) simulations can extend these findings by modeling the dynamic behavior of the ethyl glutamate-protein complex over time. This can reveal key information about the stability of the interaction, the role of water molecules in the binding pocket, and conformational changes induced in the protein upon ligand binding.

Furthermore, Quantum Mechanics (QM) calculations can be used to determine the electronic properties of ethyl glutamate, such as its charge distribution and reactivity. This information is crucial for understanding the nature of its interactions with protein residues and for designing derivatives with improved binding characteristics. By systematically modifying the structure in silico and evaluating its predicted activity, computational approaches can accelerate the discovery of novel compounds with specific pharmacological profiles.

| Computational Method | Objective | Expected Outcome |

| Molecular Docking | Predict the binding mode and affinity of ethyl glutamate to glutamate receptors and enzymes. | Identification of key amino acid residues involved in binding and a rank-ordering of binding affinity compared to L-glutamate. semanticscholar.org |

| Molecular Dynamics (MD) Simulation | Analyze the stability and dynamics of the ethyl glutamate-protein complex. | Understanding of the conformational changes and energetic landscape of the binding process. |

| Quantum Mechanics (QM) | Calculate electronic properties (e.g., electrostatic potential, frontier orbitals). | Insights into the molecule's reactivity and the nature of intermolecular forces driving the binding interaction. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | A predictive tool for designing new ethyl glutamate derivatives with enhanced potency or selectivity. |

Innovations in Biocatalytic Production and Modification

The synthesis of specific amino acid esters like ethyl glutamate presents chemical challenges in achieving high regioselectivity (i.e., esterification at the α- versus the γ-carboxylic acid). Innovations in biocatalysis, using enzymes or whole-cell systems, offer a promising path toward more efficient, sustainable, and selective production methods.

Future research will likely focus on harnessing enzymes like lipases, proteases, and esterases, which are known for their ability to catalyze reactions with high chemo- and regioselectivity under mild conditions. frontiersin.org Screening diverse enzyme libraries could identify biocatalysts capable of selectively esterifying the γ-carboxyl group of L-glutamic acid to produce γ-ethyl glutamate, or the α-carboxyl group for the corresponding isomer. A recent study demonstrated the feasibility of using enzymes for the selective synthesis of the related compound, α-benzyl L-glutamate, highlighting the potential of this approach. frontiersin.org

Metabolic engineering of microorganisms such as Corynebacterium glutamicum or Escherichia coli, which are already used for industrial-scale production of amino acids, represents another exciting frontier. nih.gov By introducing genes for specific alcohol acyltransferases or other ester-forming enzymes, it may be possible to engineer strains that directly synthesize ethyl glutamate from simple carbon and nitrogen sources. Whole-cell biocatalysis, where the enzymes are used within the host organism, can eliminate the need for costly enzyme purification and improve catalyst stability. researchgate.net

Moreover, novel immobilization techniques, such as displaying enzymes on the surface of resilient microbial spores, could lead to robust and reusable biocatalysts. mdpi.com This approach integrates enzyme production and immobilization, significantly lowering costs and enhancing the sustainability of the manufacturing process. These biocatalytic innovations could not only improve the production of ethyl glutamate but also enable the synthesis of a wide array of novel glutamate esters with unique properties for research and pharmaceutical applications.

| Biocatalytic Approach | Key Advantage(s) | Research Focus | Example Enzyme/System |

| Isolated Enzyme Catalysis | High selectivity, mild reaction conditions. | Screening for novel lipases, proteases, or esterases with high regioselectivity for glutamate esterification. frontiersin.org | Alcalase, Lipases |

| Whole-Cell Biocatalysis | No enzyme purification needed, cofactor regeneration. | Engineering metabolic pathways in E. coli or C. glutamicum for direct production from glucose. researchgate.net | Recombinant E. coli expressing Glutamate Decarboxylase (for modification) |

| Spore-Display Systems | High stability, reusability, integrated production/immobilization. | Fusing ester-forming enzymes to spore coat proteins for a self-immobilizing biocatalyst. mdpi.com | Engineered Bacillus subtilis spores |

| Dynamic Kinetic Resolution | Enantio- and diastereoselective synthesis. | Combining chemo-enzymatic steps to resolve chiral centers during synthesis. mdpi.com | Ketoreductase (KRED), Glutamate Dehydrogenase (GDH) |

Q & A

Q. What are the recommended methods for synthesizing and characterizing ethyl glutamate hydrochloride?

- Methodology : Synthesis typically involves esterification of glutamic acid with ethanol under acidic conditions, followed by purification via recrystallization. Characterization should include ¹H/¹³C NMR to confirm ester formation and chloride ion presence (e.g., D2O solvent for solubility in NMR analysis) . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is essential for verifying compound identity and excluding byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves (tested via Ansell’s Chemical Resistance Guide) and fume hoods to minimize inhalation risks. Immediate first aid for skin/eye contact involves flushing with water for 15+ minutes. Store in airtight containers at -20°C to prevent hydrolysis, with silica gel desiccants to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity in neurological or metabolic studies?

- Methodology : Employ in vitro assays (e.g., enzyme inhibition studies like IC50/Ki determination for target enzymes such as NQO2 or glutamate receptors). Pair with factorial design to optimize variables (e.g., concentration, pH, temperature) and validate results using kinetic analysis (e.g., zero-order vs. Higuchi models for release kinetics) .

Q. What strategies resolve contradictions in experimental data related to this compound’s stability or reactivity?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Use LC-MS to detect impurities and compare results across multiple analytical labs to isolate methodological inconsistencies. Cross-reference findings with computational models (e.g., molecular docking for interaction analysis) .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodology : Document experimental parameters exhaustively (e.g., solvent purity, stirring rates, drying times) in supplementary materials. Use standardized reference compounds (e.g., Dabigatran ethyl ester hydrochloride as a control for ester hydrolysis studies) and adhere to ICH guidelines for analytical validation .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodology : Apply nonlinear regression models (e.g., log-logistic curves) for dose-response data. Use ANOVA with post-hoc Tukey tests to compare group means in in vivo efficacy studies. Include confidence intervals (95%) and power analysis (α=0.05) to validate sample sizes .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology : Implement quality-by-design (QbD) principles, tracking critical process parameters (CPPs) like reaction time and temperature. Use multivariate analysis (e.g., PCA) to correlate variability with physicochemical properties (e.g., melting point, solubility) .

Ethical & Collaborative Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound?

Q. How can interdisciplinary collaboration enhance research on this compound’s applications?

- Methodology : Partner with computational chemists to predict metabolite profiles and clinicians to validate in vivo relevance. Share raw datasets via repositories like Zenodo to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.